molecular formula C18H17ClN2OS B224001 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine

2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine

Cat. No.: B224001
M. Wt: 344.9 g/mol
InChI Key: CYLVKGNEUGZSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine is a synthetic organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenothiazine and pyrrolidine.

    Reaction: The 2-chlorophenothiazine is reacted with an appropriate acylating agent to introduce the ethanone group.

    Pyrrolidine Addition: Pyrrolidine is then introduced to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine involves its interaction with various molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors, enzymes, and ion channels.

    Pathways Involved: The compound could modulate signaling pathways related to its pharmacological effects, such as dopamine or serotonin pathways.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Known for its antihistaminic and antiemetic effects.

    Thioridazine: Used as an antipsychotic agent.

Uniqueness

2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.

Properties

Molecular Formula

C18H17ClN2OS

Molecular Weight

344.9 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-2-pyrrolidin-1-ylethanone

InChI

InChI=1S/C18H17ClN2OS/c19-13-7-8-17-15(11-13)21(14-5-1-2-6-16(14)23-17)18(22)12-20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10,12H2

InChI Key

CYLVKGNEUGZSPN-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Canonical SMILES

C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

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